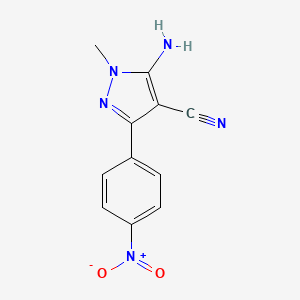
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile
概要
説明
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a methyl group, a nitrophenyl group, and a carbonitrile group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile typically involves the reaction of 5-amino-1-methyl-3-phenylpyrazole with the corresponding aldehyde and its derivatives . The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) and bases like triethylamine (Et₃N) to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
5-amino-1-methyl-3-phenylpyrazole: Lacks the nitrophenyl and carbonitrile groups.
5-amino-1-methyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile is unique due to the presence of both the nitrophenyl and carbonitrile groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.
特性
分子式 |
C11H9N5O2 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
5-amino-1-methyl-3-(4-nitrophenyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N5O2/c1-15-11(13)9(6-12)10(14-15)7-2-4-8(5-3-7)16(17)18/h2-5H,13H2,1H3 |
InChIキー |
XNXJVRWMOBQKKT-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details



















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
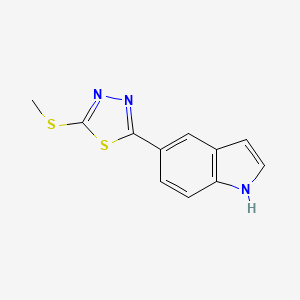
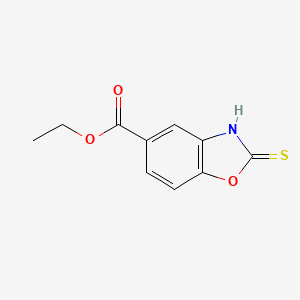
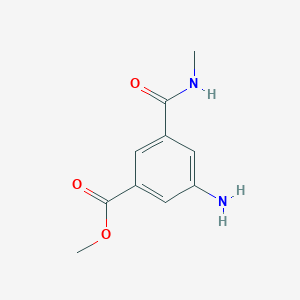
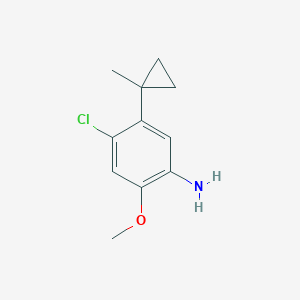
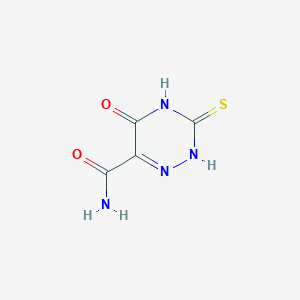
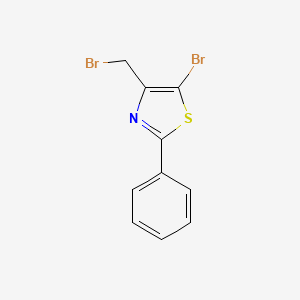
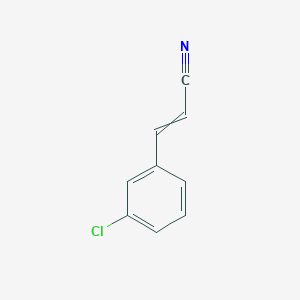
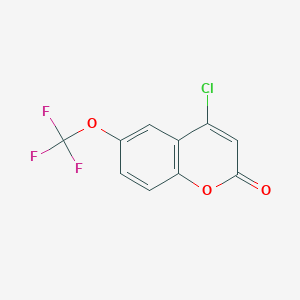


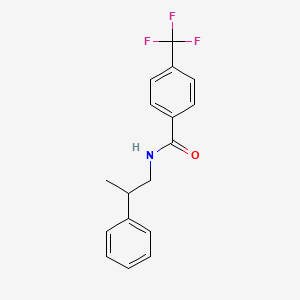
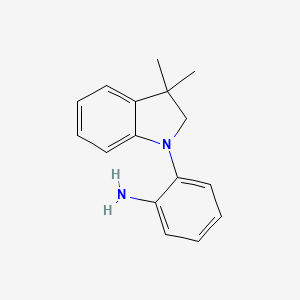
![3-(7-Chloroimidazo[1,2-a]pyridin-3-yl)aniline](/img/structure/B8591979.png)
![1-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B8591997.png)
